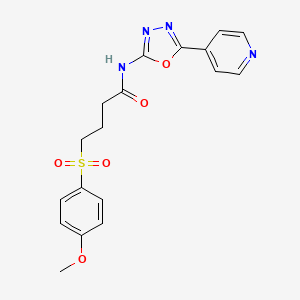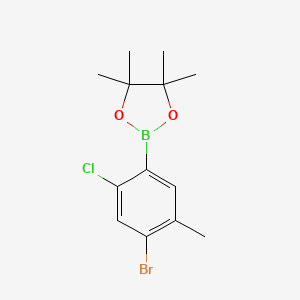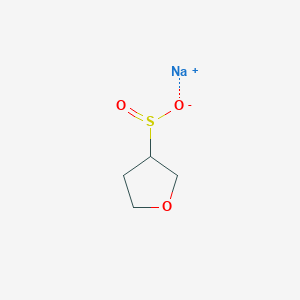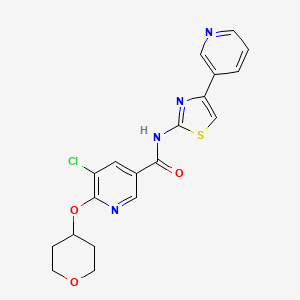
5-chloro-N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Interactions and Biological Activity
The chemical structure of 5-chloro-N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide suggests potential interactions with various biological molecules due to its complex heterocyclic system. Compounds with similar structural features, such as nicotinamide derivatives, have been studied for their interactions with mammals, insects, and bacteria. These compounds have been found to be active against pellagra, demonstrating their biological significance. The transformation of nicotinamide into nicotinamide methochloride within the mammalian body post-administration of nicotinic acid or nicotinamide suggests a metabolic pathway that could be relevant for this compound as well (Ellinger, Fraenkel, & Abdel Kader, 1947).
Synthetic Applications and Coordination Chemistry
The compound under discussion might also find applications in synthetic chemistry, particularly in the synthesis of complex organic molecules and coordination compounds. For example, ruthenium(II) and (III) complexes involving nicotinamide and related ligands have been characterized, showing diverse coordination patterns and reactivity. Such studies can provide insights into the coordination chemistry and potential catalytic applications of this compound (Silva et al., 2001).
Antimicrobial Properties
Compounds with structural similarities to this compound have demonstrated in vitro antimicrobial activity. For instance, 4-thiazolidinones of nicotinic acid have shown promising results against a range of bacteria and fungi, suggesting that the compound may also possess antimicrobial properties that could be explored for pharmaceutical applications (Patel & Shaikh, 2010).
Chemical Synthesis and Modification
The chemical flexibility of nicotinamide and its derivatives, as demonstrated by various synthetic pathways, indicates the potential of this compound for chemical modifications. These modifications can lead to new compounds with diverse biological activities and applications in medicinal chemistry (Hang-dong, 2010).
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c20-15-8-13(10-22-18(15)27-14-3-6-26-7-4-14)17(25)24-19-23-16(11-28-19)12-2-1-5-21-9-12/h1-2,5,8-11,14H,3-4,6-7H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUIHFHTITRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2542850.png)
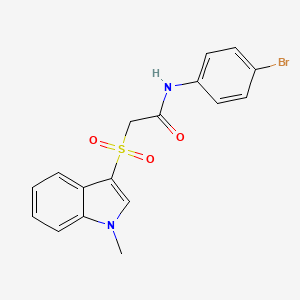
![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2542852.png)

![1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)
![3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2542856.png)
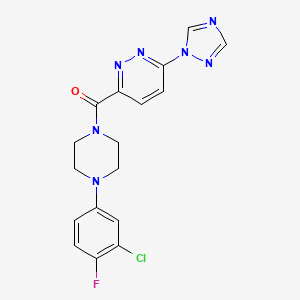
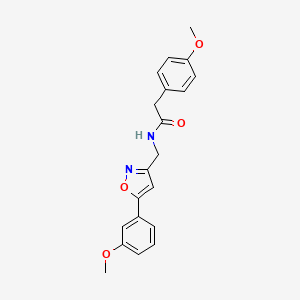
![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)
![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2542862.png)
